1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester
Brand Name: Vulcanchem
CAS No.: 945840-81-3
VCID: VC5468879
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1=NC=CC2=C1NN=C2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester

CAS No.: 945840-81-3

Cat. No.: VC5468879

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester - 945840-81-3

Specification

CAS No. 945840-81-3
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key LLOSAZKELZMYKM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=CC2=C1NN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring fused to a pyridine ring at the 3,4- and 4,3-positions, respectively, forming a bicyclic framework. The 7-position of the pyridine ring is substituted with an ethyl ester group (-COOEt), which influences both its physicochemical properties and reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
CAS Registry Number945840-81-3
Functional GroupsPyrazole, pyridine, ethyl ester

The ester group enhances solubility in organic solvents, while the nitrogen-rich heterocyclic core facilitates hydrogen bonding and π-π stacking interactions with biological targets.

Spectroscopic Profiling

Although direct spectroscopic data for this compound is limited in the provided sources, analogous pyrazolo[3,4-c]pyridine derivatives exhibit characteristic infrared (IR) absorptions for ester carbonyl groups (~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of related compounds reveal distinct proton environments for the pyrazole (δ 7.0–8.5 ppm) and pyridine (δ 6.5–7.5 ppm) rings, with ethyl ester protons appearing as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm) .

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves the reaction of 3-acetyl-4-butylamino-2-hydroxypyridine-5-carboxylic acid ethyl ester with hydrazine hydrate under reflux conditions. This one-pot cyclocondensation proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration and aromatization to form the pyrazole ring. Key steps include:

  • Condensation: Hydrazine reacts with the acetyl group, forming a hydrazone intermediate.

  • Cyclization: Intramolecular attack of the hydrazone nitrogen on the adjacent pyridine carbon, yielding the bicyclic core.

  • Aromatization: Elimination of water to stabilize the aromatic system.

The crude product is purified via recrystallization, typically achieving yields of 60–75%.

Alternative Approaches

While the above method is predominant, other strategies for pyrazolo[3,4-c]pyridine synthesis include:

  • Multicomponent reactions utilizing aldehydes, malononitrile, and hydrazines .

  • Palladium-catalyzed cross-couplings to introduce aryl substituents at specific positions .

For instance, ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has been used to synthesize structurally related compounds, highlighting the adaptability of pyrazolo-pyridine chemistry .

Chemical Reactivity and Derivative Formation

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes base-catalyzed hydrolysis in methanol-water mixtures containing sodium hydroxide, yielding 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (CAS No. 1140239-98-0) . This reaction is critical for generating water-soluble derivatives for biological testing:

C₉H₉N₃O₂+NaOHC₇H₅N₃O₂+C₂H₅OH\text{C₉H₉N₃O₂} + \text{NaOH} \rightarrow \text{C₇H₅N₃O₂} + \text{C₂H₅OH}

The carboxylic acid derivative (molecular weight: 163.13 g/mol) exhibits a lower logP value (0.656) compared to the ester, enhancing its pharmacokinetic suitability .

Functionalization at the Pyridine Ring

Electrophilic aromatic substitution reactions allow further derivatization. For example, iodination at the 6-position has been achieved using iodine monochloride, producing analogs like ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate . Such modifications enable structure-activity relationship (SAR) studies to optimize target binding.

Future Research Directions

Optimization of Pharmacokinetic Properties

Structural modifications, such as replacing the ethyl ester with bioisosteres (e.g., amides or carbamates), could improve metabolic stability and oral bioavailability. Computational modeling studies would aid in predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.

Expansion into Non-Anticoagulant Applications

Given the structural resemblance to kinase inhibitor scaffolds, this compound class merits evaluation in oncology (e.g., targeting BCR-ABL or EGFR kinases) and inflammatory diseases (e.g., JAK/STAT pathway inhibition).

Green Chemistry Approaches

Developing solvent-free or catalytic synthesis methods would align with sustainable chemistry goals. For example, microwave-assisted synthesis could reduce reaction times and energy consumption .

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